molecular formula C21H22FN5O2 B2405046 4-(4-fluorophenyl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide CAS No. 1903154-71-1

4-(4-fluorophenyl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide

Numéro de catalogue B2405046
Numéro CAS: 1903154-71-1
Poids moléculaire: 395.438
Clé InChI: ZBHWDYDMSIOFBM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(4-fluorophenyl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C21H22FN5O2 and its molecular weight is 395.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anti-Angiogenic and DNA Cleavage Studies

A series of derivatives similar to the compound were synthesized and tested for their potential anti-angiogenic properties and DNA cleavage capabilities. These studies are crucial in the development of anti-cancer therapies, as they target the formation of blood vessels in tumors and interact with DNA, a vital aspect of cancer cell proliferation. The efficacy of these compounds was evaluated using models like the chick chorioallantoic membrane (CAM) model, and some showed significant activities in these assays (Kambappa et al., 2017).

Inhibitor of Met Kinase Superfamily

Another related compound was identified as a selective and orally efficacious inhibitor of the Met kinase superfamily. This is significant in cancer research, as Met kinase inhibitors can be effective in treating cancers like gastric carcinoma. The compound demonstrated complete tumor stasis in animal models, indicating its potential as a therapeutic agent in cancer treatment (Schroeder et al., 2009).

Anticancer Activity Through Tubulin Polymerization Inhibition

Further research into similar compounds synthesized through a water-mediated process revealed interactions with the colchicine binding site of tubulin. This interaction suggests a potential mechanism for anticancer activity through the inhibition of tubulin polymerization, an essential process in cell division and cancer progression (Jayarajan et al., 2019).

Metabolism and Disposition in HIV Inhibitors

A study on the metabolism and disposition of potent HIV integrase inhibitors, including derivatives of the focal compound, used 19F-nuclear magnetic resonance (NMR) to support the selection of candidates for further development. This research provides insight into how these compounds are metabolized and excreted in the body, which is crucial for their potential application as HIV treatments (Monteagudo et al., 2007).

Aurora Kinase Inhibition for Cancer Treatment

Compounds structurally related to the central compound were found to inhibit Aurora A, an enzyme involved in cell division. Inhibiting Aurora kinases can be a therapeutic approach in treating cancers, as these enzymes play a critical role in cellular mitosis (ヘンリー,ジェームズ, 2006).

Antitubercular Properties

Some derivatives of the compound showed potent in vitro antitubercular activity against Mycobacterium tuberculosis. This indicates potential applications in developing new antitubercular agents, an area of significant need due to the emergence of drug-resistant tuberculosis strains (Trivedi et al., 2010).

Propriétés

IUPAC Name

4-(4-fluorophenyl)-N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O2/c1-13-10-19(28)26-21(24-13)27-8-6-17(7-9-27)25-20(29)18-11-15(12-23-18)14-2-4-16(22)5-3-14/h2-5,10-12,17,23H,6-9H2,1H3,(H,25,29)(H,24,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHWDYDMSIOFBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.